molecular formula C14H18N4O B3060174 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- CAS No. 19062-52-3

4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B3060174
CAS No.: 19062-52-3
M. Wt: 258.32
InChI Key: SPXPXFQAOMQIDA-UHFFFAOYSA-N
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Description

“4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-” is a compound with the molecular formula C9H14N4O . It is also known by other synonyms such as “2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone” and "2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one" .


Molecular Structure Analysis

The compound has a molecular weight of 194.23 g/mol . The InChI string representation of its structure is "InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)9-10-3-2-8(14)11-9/h2-3H,4-7H2,1H3,(H,10,11,14)" . This indicates the connectivity and hydrogen placement in the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 194.23 g/mol . It has a computed XLogP3-AA value of -0.9, indicating its relative lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 47.9 Ų .

Mechanism of Action

Target of Action

The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target by inhibiting the activity of the Src kinase . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of Src kinase affects multiple biochemical pathways. These include pathways involved in cell division and survival. The disruption of these pathways can lead to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . This can lead to the inhibition of tumor growth in cancerous cells.

Action Environment

The action of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)10-13-15-12-5-3-2-4-11(12)14(19)16-13/h2-5H,6-10H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXPXFQAOMQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172551
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19062-52-3
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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